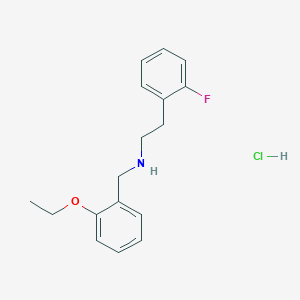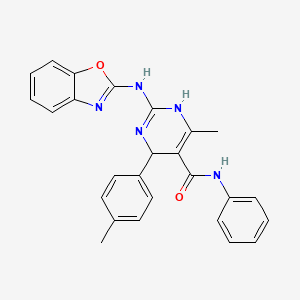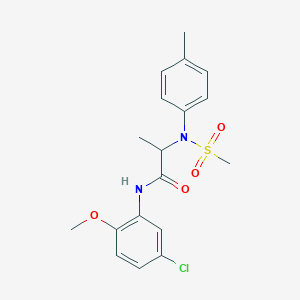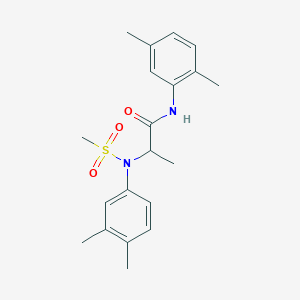![molecular formula C16H17ClN4O3 B4167735 4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide](/img/structure/B4167735.png)
4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide
Descripción general
Descripción
4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide, also known as 3-NPA, is a chemical compound that has been widely studied for its effects on the central nervous system. It is a potent inhibitor of mitochondrial complex II, which plays a critical role in energy production within cells. In recent years, 3-NPA has been used extensively in scientific research to investigate its potential applications in neurodegenerative diseases, cancer, and other areas.
Mecanismo De Acción
The mechanism of action of 4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide is based on its ability to inhibit mitochondrial complex II, which is involved in the electron transport chain that generates ATP (the energy currency of cells). By inhibiting this complex, 4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide disrupts the production of ATP and leads to a buildup of reactive oxygen species (ROS) within cells. This can ultimately lead to cell death and has been implicated in the pathogenesis of neurodegenerative diseases and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide are complex and depend on the specific cell type and context in which it is used. In general, it has been shown to induce oxidative stress and inflammation, which can lead to cell death. It has also been shown to affect the expression of various genes and proteins involved in energy metabolism, apoptosis, and other cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide in laboratory experiments is its potency and specificity as an inhibitor of mitochondrial complex II. This makes it a valuable tool for investigating the role of this complex in various cellular processes. However, its toxicity and potential for inducing cell death can also be a limitation, particularly when working with sensitive cell types or in vivo models.
Direcciones Futuras
There are several potential future directions for research involving 4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide. One area of interest is its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Another area of interest is its role in neurodegenerative diseases, particularly Huntington's disease, where it has been used extensively as a model system. Additionally, further investigation into the biochemical and physiological effects of 4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide could provide valuable insights into the underlying mechanisms of cellular metabolism and energy production.
Aplicaciones Científicas De Investigación
4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide has been extensively studied for its potential applications in a variety of scientific fields. In the field of neurodegenerative diseases, it has been shown to induce symptoms similar to those seen in Huntington's disease, making it a useful tool for studying the underlying mechanisms of the disease. It has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis (cell death) in cancer cells.
Propiedades
IUPAC Name |
4-(3-aminopropylamino)-N-(4-chlorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c17-12-3-5-13(6-4-12)20-16(22)11-2-7-14(19-9-1-8-18)15(10-11)21(23)24/h2-7,10,19H,1,8-9,18H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLIIHBKOLAKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)NCCCN)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4167659.png)
![1-(3-iodobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4167666.png)
![N-(2-iodophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4167673.png)


![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4167692.png)
![2-[(2,4-dichlorophenoxy)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4167698.png)
![N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B4167706.png)
![1-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenyl)ethanone trifluoroacetate (salt)](/img/structure/B4167712.png)
![2,4-dichloro-N-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-N-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4167720.png)


